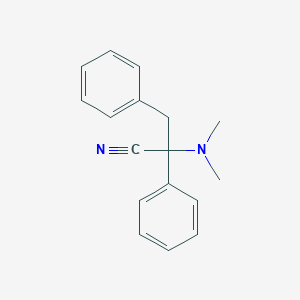

2-(Dimethylamino)-2,3-diphenylpropanenitrile

Beschreibung

Eigenschaften

CAS-Nummer |

3699-28-3 |

|---|---|

Molekularformel |

C17H18N2 |

Molekulargewicht |

250.34 g/mol |

IUPAC-Name |

2-(dimethylamino)-2,3-diphenylpropanenitrile |

InChI |

InChI=1S/C17H18N2/c1-19(2)17(14-18,16-11-7-4-8-12-16)13-15-9-5-3-6-10-15/h3-12H,13H2,1-2H3 |

InChI-Schlüssel |

NKMBSAPOLKGUQC-UHFFFAOYSA-N |

Kanonische SMILES |

CN(C)C(CC1=CC=CC=C1)(C#N)C2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesis of 2,2-Diphenyl-3-methyl-4-chloro-butyronitrile

- Starting Materials: Diphenylacetonitrile and sodamide.

- Reaction Medium: Liquid hydrocarbon solvents such as xylene or toluene with boiling points above 110 °C.

- Procedure: Diphenylacetonitrile is reacted with an equivalent molar amount of sodamide under reflux at 105–110 °C in a nitrogen atmosphere for 3 to 5 hours until ammonia liberation reaches approximately 95% of the theoretical amount.

- Addition of Halogenating Agent: After cooling to 70–90 °C, 1-methyl-2-chloroethyl organic sulfonate is rapidly added, maintaining the temperature below 90 °C.

- Reaction Completion: The mixture is refluxed for 14 to 18 hours.

- Workup: The reaction mixture is then mixed with water, and the organic layer is separated, washed, dried, and evaporated to yield crude 2,2-diphenyl-3-methyl-4-chloro-butyronitrile.

- Purification: Vacuum distillation yields the pure halogenated nitrile intermediate without isomeric contamination.

Reaction with Dimethylamine

- Conditions: The halogenated nitrile is reacted with excess anhydrous dimethylamine, typically under anhydrous conditions to avoid heterogeneous mixtures.

- Temperature: Initial mixing below 7 °C, followed by heating in a pressure vessel at 100–150 °C for approximately 48 hours.

- Solvent Use: While solvents like ethanol can be employed, their presence tends to reduce yield; hence, the reaction is preferably carried out neat.

- Outcome: This nucleophilic substitution replaces the chlorine atom with a dimethylamino group, yielding 2-(dimethylamino)-2,3-diphenylpropanenitrile with high purity and yield.

| Step | Reagents/Conditions | Temperature (°C) | Time (hours) | Notes |

|---|---|---|---|---|

| 1 | Diphenylacetonitrile + sodamide + xylene | 105–110 (reflux) | 3–5 | Ammonia liberation monitored |

| 2 | Add 1-methyl-2-chloroethyl sulfonate | 70–90 | 14–18 | Rapid addition, maintain <90 °C |

| 3 | Workup and vacuum distillation | — | — | Purify halogenated nitrile |

| 4 | Halogenated nitrile + dimethylamine | <7 (mixing), then 100–150 (pressure vessel) | ~48 | Preferably anhydrous, neat conditions |

Data adapted and consolidated from US Patent US2607794A

Alternative Amination of Halogenated Butanenitriles

Another approach involves the amination of halogenated butanenitriles such as 4-bromo-2,2-diphenylbutanenitrile with dimethylamine or other dialkylamines in ethanol solvent.

- Procedure: The halogenated nitrile is reacted with the corresponding dialkylamine under reflux in ethanol.

- Yields: By ensuring complete formation of the sodium salt of diphenylacetonitrile and extending reflux time to 5 hours, yields up to 93% have been reported.

- Subsequent Transformations: The nitriles can be converted to the corresponding ketones using alkylmagnesium iodide reagents followed by acidic hydrolysis.

- Purification: The resulting amines and ketones are purified by distillation under reduced pressure.

This method offers a more straightforward amination step but requires prior preparation of the halogenated nitrile intermediate.

Reference: Research findings from Lehigh University synthesis studies

Summary Table of Preparation Methods

| Method No. | Synthetic Route Description | Key Reagents/Conditions | Yield & Purity Notes | Advantages | Limitations |

|---|---|---|---|---|---|

| 1 | Halogenated butanenitrile intermediate + dimethylamine | Diphenylacetonitrile, sodamide, 1-methyl-2-chloroethyl sulfonate, dimethylamine; 100–150 °C, anhydrous | High yield, pure product after distillation | High purity, well-established | Multi-step, requires pressure vessel |

| 2 | Amination of 4-bromo-2,2-diphenylbutanenitrile in ethanol | 4-bromo-2,2-diphenylbutanenitrile, dimethylamine, ethanol, reflux | Up to 93% yield reported | Simpler amination step | Requires halogenated nitrile precursor |

| 3 | Transnitrilation and anion-relay strategy (modern approach) | 2-Methyl-2-phenylpropanenitrile, alkyl lithium reagents | Not specifically reported for title compound | One-pot, non-toxic cyanide source | Method development stage |

Research Findings and Considerations

- The classical halogenated intermediate route is well-characterized, with detailed reaction parameters allowing reproducibility and scalability.

- Maintaining anhydrous conditions and controlling temperature during the dimethylamine substitution step are critical for maximizing yield and purity.

- The presence of solvents such as ethanol during the amination step may reduce yields, suggesting solvent-free conditions are preferred.

- Modern synthetic strategies using safer cyanide sources and one-pot processes represent promising future directions but require further adaptation for this specific compound.

- Purification by vacuum distillation remains the standard to isolate the target compound free from isomers and impurities.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Dimethylamino)-2,3-diphenylpropanenitrile can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

2-(Dimethylamino)-2,3-diphenylpropanenitrile has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(Dimethylamino)-2,3-diphenylpropanenitrile involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the phenyl groups contribute to hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity for its targets.

Vergleich Mit ähnlichen Verbindungen

2,3-Diphenylpropanenitrile (CAS 3333-14-0)

- Structure: Lacks the dimethylamino group at the 2-position.

- Synthesis : Produced via hydrolysis of 2,3-diphenylpropanenitrile, which is synthesized from phenylacetonitrile and benzyl chloride .

- NMR Data: The ¹H NMR spectrum (400 MHz, CDCl₃) shows distinct aromatic resonances and a nitrile peak, differing from the dimethylamino variant due to the absence of -N(CH₃)₂ .

- Applications : Primarily used as an intermediate in organic synthesis.

3-Phenyl-2-(p-tolyl)propanenitrile (3b)

- Structure: Features a para-tolyl group (methyl-substituted phenyl) at the 2-position instead of the dimethylamino group.

- NMR Comparison: The ¹H NMR spectrum (400 MHz, CDCl₃) reveals distinct splitting patterns for the p-tolyl methyl group, contrasting with the dimethylamino variant’s singlet for -N(CH₃)₂ .

- Reactivity: The electron-donating methyl group may enhance stability in electrophilic reactions compared to the dimethylamino derivative.

3-(2,3-Dimethoxyphenyl)propanenitrile (CAS 43014-33-1)

- Structure : Substituted with methoxy groups (-OCH₃) on the phenyl ring, providing electron-rich aromatic systems.

- Applications : Used in synthesizing heterocyclic compounds with antimicrobial or anticancer activity.

Ethyl 4-(Dimethylamino) Benzoate

- Structure: Contains a dimethylamino group attached to a benzoate ester.

- Reactivity: Demonstrates higher polymerization efficiency in resin cements than 2-(dimethylamino) ethyl methacrylate, attributed to the aromatic dimethylamino group’s electron-donating effects .

- Comparison: Highlights the importance of substituent positioning; the dimethylamino group in 2-(dimethylamino)-2,3-diphenylpropanenitrile may similarly enhance reactivity in radical or nucleophilic reactions.

Data Tables

Table 1: Key Properties of Selected Propanenitrile Derivatives

Table 2: Reactivity in Resin Systems (Comparative Data)

| Compound | Degree of Conversion (%) | Flexural Strength (MPa) |

|---|---|---|

| Ethyl 4-(dimethylamino) benzoate | 85 ± 3 | 120 ± 5 |

| 2-(Dimethylamino) ethyl methacrylate | 72 ± 2 | 90 ± 4 |

Note: Data adapted from resin studies; dimethylamino groups in aromatic systems enhance reactivity .

Research Findings and Implications

- Electron-Donating Effects: The dimethylamino group in this compound likely increases nucleophilicity at the nitrile group, enabling unique reactivity in cycloaddition or alkylation reactions compared to non-aminated analogs.

- Steric Hindrance: The bulky dimethylamino group may reduce reaction rates in sterically sensitive processes, contrasting with smaller substituents like methoxy or methyl groups.

- Pharmacological Potential: Structural analogs with dimethylamino groups, such as bedaquiline derivatives, demonstrate antitubercular activity, suggesting possible medicinal applications for this compound .

Biologische Aktivität

2-(Dimethylamino)-2,3-diphenylpropanenitrile, also known by its chemical formula CHN, is an organic compound notable for its unique structural features, including a dimethylamino group and a nitrile functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in organic synthesis. This article delves into the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

Structural Overview

The compound features a propanenitrile backbone with two phenyl groups and a dimethylamino substituent. This configuration is significant as it influences the compound's solubility, reactivity, and potential interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | CHN |

| Molecular Weight | 254.34 g/mol |

| Functional Groups | Nitrile (-C≡N), Amino (-N(CH)) |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its interaction with various biological molecules. The dimethylamino group enhances nucleophilicity, allowing the compound to participate in electrophilic reactions. The nitrile group can also engage in hydrogen bonding and dipole interactions, which may facilitate binding to target proteins or enzymes.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, research has demonstrated that derivatives of this compound can induce apoptosis in cancer cell lines through the activation of caspase pathways. A notable study published in 2022 reported that a related compound showed promising results against breast cancer cells by inhibiting cell proliferation and promoting cell cycle arrest .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Preliminary data suggest that it may possess inhibitory effects against certain bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis. Further studies are required to elucidate the specific pathways involved.

Study 1: Anticancer Efficacy

A study conducted on the efficacy of this compound analogs revealed their potential as anticancer agents. The researchers synthesized several derivatives and tested their effects on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). Results indicated that certain derivatives significantly reduced cell viability compared to controls.

Study 2: Antimicrobial Activity Assessment

In another investigation focused on antimicrobial properties, a series of experiments were conducted using this compound against Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited moderate inhibitory effects against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for further development in antimicrobial therapies.

Q & A

Q. What are the standard synthetic routes for 2-(dimethylamino)-2,3-diphenylpropanenitrile, and how do reaction conditions influence yield?

The compound is typically synthesized via alkylation of phenylacetonitrile with benzyl chloride derivatives, followed by dimethylamination. describes a related pathway where 2,3-diphenylpropanenitrile is hydrolyzed to propanoic acid, highlighting the role of thionyl chloride in activating intermediates. Key variables include solvent polarity (e.g., dichloromethane for inert conditions), temperature (−20°C to room temperature for controlled reactivity), and stoichiometry of reagents like benzyl chloride. Purification often involves column chromatography with ethyl acetate/hexane mixtures .

Q. How can spectroscopic techniques (NMR, IR) differentiate structural isomers of this compound?

The dimethylamino group introduces distinct NMR signals: the two methyl groups on the amine resonate as a singlet at ~2.2–2.5 ppm (¹H NMR), while the nitrile group shows a sharp peak at ~110–120 ppm in ¹³C NMR. IR spectroscopy identifies the nitrile stretch at ~2240 cm⁻¹. Stereochemical isomers (e.g., R vs. S configurations) require chiral chromatography or X-ray crystallography, as demonstrated in for a related dimethylamino compound .

Q. What are recommended purification methods to isolate high-purity this compound?

Silica gel column chromatography with ethyl acetate/hexane (1:4 ratio) is effective for removing byproducts like unreacted benzyl chloride or hydrolysis residues. Recrystallization in ethanol or acetonitrile can further enhance purity. supports this approach for structurally similar nitriles .

Advanced Research Questions

Q. How do electronic effects of the dimethylamino group influence the compound’s reactivity in nucleophilic or electrophilic reactions?

The dimethylamino group acts as an electron donor via resonance, activating the nitrile toward nucleophilic attack (e.g., hydrolysis to carboxylic acids). Conversely, steric hindrance from the two phenyl groups may slow reactions at the β-carbon. Computational studies (DFT) are recommended to map charge distribution, while kinetic experiments under varying pH and solvent conditions can quantify these effects. indirectly supports this via hydrolysis pathways .

Q. What strategies resolve contradictions in reported spectroscopic data for this compound?

Discrepancies in NMR or IR data often arise from solvent effects, impurities, or stereochemical variations. Cross-validation using high-field NMR (500 MHz or above) and tandem MS is critical. For example, notes that NIST databases provide standardized reference spectra but advises verifying experimental conditions (e.g., deuterated solvents) .

Q. How can the stereochemical outcome of reactions involving this compound be controlled or predicted?

Q. What degradation pathways occur under thermal or photolytic conditions, and how are they characterized?

Thermal stability studies (TGA/DSC) reveal decomposition above 200°C, forming phenyl radicals and nitrile byproducts. Photodegradation under UV light may generate imine intermediates, detectable via LC-MS. ’s safety data for a similar nitrile emphasizes monitoring for toxic cyanide release during degradation .

Methodological Recommendations

- Synthetic Optimization : Use Design of Experiments (DoE) to optimize reaction parameters (e.g., temperature, catalyst loading) for scalability .

- Analytical Validation : Combine HPLC with evaporative light scattering detection (ELSD) for purity assessment, as UV detection may miss non-chromophoric impurities .

- Computational Tools : Leverage software like Gaussian or ORCA for mechanistic insights and stereochemical predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.